
Arformoterol
Vue d'ensemble
Description
Arformoterol is a medication primarily used for the treatment of chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema. It is a long-acting beta-2 adrenergic receptor agonist and is the active (R,R)-enantiomer of formoterol . This compound works by relaxing the muscles in the airways to improve breathing .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of arformoterol involves several key steps:
Reductive Amination: 4-methoxyphenyl acetone is reacted with an amine under conditions of reductive amination to produce an intermediate compound.
Condensation: The intermediate is then condensed with an alpha-haloketone to produce another intermediate.
Industrial Production Methods
An improved industrial process for the preparation of this compound L-(+)-tartrate involves the use of this compound D-(-)-tartrate as an intermediate. This method ensures high purity and is substantially free of impurities .
Analyse Des Réactions Chimiques
General Chemical Information
- Names : Arformoterol, (R,R)-formoterol, (-)-formoterol
- Chemical Formula :
- Molecular Weight : 344.4049 g/mol (this compound), 494.5 g/mol (this compound tartrate)
- Form : Solid
- Odor : Characteristic
Chemical Reactions of this compound
- Metabolism : this compound is metabolized through direct conjugation with glucuronic acid, a major pathway. O-desmethylation and subsequent conjugation of the O-desmethyl metabolite represent a secondary route . At least five human uridine diphosphoglucuronosyltransferase (UGT) isozymes, as well as CYP2D6 and CYP2C19, mediate this metabolism .
- Protein Binding : this compound exhibits in vitro protein binding to human plasma proteins, ranging from 52% to 65% at concentrations of 0.25, 0.5, and 1.0 ng/mL .
- Reactions with Leachables : this compound can react with formaldehyde emitted from the decomposition of polyacetal in low-density polyethylene (LDPE) containers, resulting in the formation of an imine product (Schiff’s base) .
Stability and Compatibility
- Compatibility with Other Drugs : this compound is chemically and physically compatible with nebulized formulations of ipratropium bromide, acetylcysteine, and budesonide .
- Stability in Aqueous Formulation : Formaldehyde emission deriving from the decomposition of the polyacetal is markedly reduced by adding suitable additives/stabilizers .
- Polymorphism : this compound tartrate exists in two polymorphic forms, designated as crystal Form P1 and crystal Form P2. Crystal Form P2 can be converted to the thermodynamically stable crystal Form P1 .
Degradation
- Desformylation : this compound tartrate can degrade into desformyl impurity, with the level of this impurity needing to be controlled to below 0.1% .
- In-Situ Generation of Unknown Impurity : this compound's amine impurity can react with aqueous formaldehyde to yield an imine product (Schiff’s base) .
Table of Isomer Effects
Effect | (R,R)-isomer (this compound) | (R,S)-isomer (Racemic Formoterol) | (S,S)-isomer |
---|---|---|---|
Bronchodilation | ↑ ↑ ↑ | ↑ ↑ | – |
Duration of BD | 12–24 hours | >12 hours | – |
Effect on inflammatory mediators | |||
IL-4 | ↓ | – | ↑ |
GM-CSF | ↓ | ↑ | ↑ |
IL-2 | ↓ | ↑ | – |
IFN-γ | - | – | ↑ |
IL-13 | ↓ | ↑ | – |
IL-5 | ↓ | ↑ | – |
Fas ligand | ↑ | ↓ | – |
Applications De Recherche Scientifique
Introduction to Arformoterol
This compound tartrate is a long-acting beta-2 adrenergic agonist primarily used in the management of chronic obstructive pulmonary disease (COPD) and other respiratory conditions. It is the (R,R)-enantiomer of formoterol and has been shown to provide significant bronchodilation, improving lung function in patients with obstructive airway diseases. This article explores the applications of this compound, focusing on its clinical efficacy, safety profiles, and potential for broader therapeutic uses.
Treatment of Chronic Obstructive Pulmonary Disease (COPD)
This compound is predominantly utilized for the maintenance treatment of COPD. Its long duration of action allows for twice-daily dosing, which is beneficial for patient adherence and management of symptoms. Clinical trials have demonstrated that this compound significantly reduces the risk of respiratory-related hospitalizations and exacerbations compared to placebo.
Efficacy Evidence
- Study Findings : A one-year randomized controlled trial indicated that this compound reduced respiratory deaths or COPD exacerbation-related hospitalizations by approximately 40% compared to placebo .
- Lung Function Improvement : Patients showed significant improvements in forced expiratory volume (FEV1) and forced vital capacity (FVC), with changes from baseline indicating better lung function over time .
Safety Profile
This compound has been well-tolerated in clinical settings, with a lower incidence of serious adverse events compared to other treatments. Studies report that the risk for first respiratory serious adverse events was 50% lower in patients receiving this compound than those on placebo .
Potential Applications Beyond COPD
Emerging research suggests that this compound may have applications in other respiratory conditions, such as asthma and pulmonary hypertension, although these uses require further investigation.
Case Studies
- Asthma Management : Preliminary studies indicate that this compound may improve asthma control, particularly in patients who do not respond adequately to short-acting beta agonists .
- Pulmonary Hypertension : Investigations into the vasodilatory effects of this compound suggest potential utility in managing pulmonary hypertension, though more extensive clinical trials are necessary to validate these findings.
Comparison with Other Bronchodilators
This compound has been compared with other long-acting bronchodilators such as salmeterol and formoterol in various studies:
Summary of Clinical Trials
A summary of key clinical trials assessing the efficacy and safety of this compound is presented below:
Mécanisme D'action
Arformoterol exerts its effects by selectively binding to beta-2 adrenergic receptors in the bronchial smooth muscle. This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels, leading to the relaxation of bronchial smooth muscle and improved airflow . The molecular targets involved are primarily the beta-2 adrenergic receptors, and the pathways include the cAMP signaling pathway .
Comparaison Avec Des Composés Similaires
Arformoterol is compared with other long-acting beta-2 adrenergic agonists such as:
Formoterol: This compound is the (R,R)-enantiomer of formoterol and has a two-fold greater potency.
Salmeterol: Another long-acting beta-2 agonist used for COPD, but with a slower onset of action compared to this compound.
Indacaterol: Known for its ultra-long duration of action, lasting more than 24 hours.
This compound’s uniqueness lies in its enantiomeric purity and its specific binding affinity to beta-2 adrenergic receptors, providing a more targeted and potent bronchodilatory effect .
Activité Biologique
Arformoterol, the (R,R)-enantiomer of formoterol, is a long-acting beta-2 adrenergic receptor agonist primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. This compound exhibits significant biological activity through its mechanism of action, pharmacokinetics, and clinical efficacy.
This compound functions by selectively stimulating beta-2 adrenergic receptors located predominantly in bronchial smooth muscle. This stimulation leads to the activation of adenyl cyclase, resulting in increased levels of cyclic AMP (cAMP) within cells. The elevation of cAMP causes relaxation of bronchial smooth muscle and inhibits the release of pro-inflammatory mediators from mast cells, such as histamine and leukotrienes .
Key Actions:
- Bronchodilation: this compound induces relaxation of airway smooth muscle, improving airflow.
- Inhibition of Mast Cell Mediators: It prevents the release of inflammatory mediators that contribute to airway hyper-responsiveness.
- Potential Cardiac Effects: Although primarily a beta-2 agonist, this compound may also interact with beta-1 receptors in the heart, which could lead to cardiovascular effects in some patients .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important data regarding its absorption, distribution, metabolism, and excretion:
This compound is primarily eliminated through urine (63% recovery) and feces (11% recovery) within 48 hours post-administration .
Clinical Efficacy
Several clinical studies have demonstrated the efficacy of this compound in improving lung function in patients with COPD:
- In a study comparing this compound (50 µg) and salmeterol (42 µg), this compound showed superior improvement in trough FEV1 and overall lung function over 12 weeks .
- A significant percentage (78-87%) of patients receiving this compound experienced a ≥10% increase in FEV1 compared to lower percentages for salmeterol (56%) and placebo (44%) groups .
Case Studies
Study on Eosinophilic Inflammation:
A clinical trial investigated the effects of this compound on eosinophilic inflammation in asthmatic patients. The results indicated that this compound significantly reduced eosinophil influx into the airways during allergen exposure, highlighting its anti-inflammatory properties .
Comparison with Racemic Formoterol:
Research has shown that this compound is a more potent bronchodilator than racemic formoterol due to its selective action on beta-2 receptors. This increased potency translates into better clinical outcomes for patients with COPD .
Q & A
Basic Research Questions
Q. What are the key pharmacological distinctions between arformoterol and racemic formoterol, and how should these inform preclinical study design?
- Answer: this compound is the (R,R)-enantiomer of formoterol, with selective β2-adrenoceptor binding and greater in vitro potency compared to the racemic mixture . Preclinical studies should isolate enantiomer-specific effects by comparing this compound with (S,S)-formoterol and racemic formulations. Experimental designs must control for delivery methods (e.g., nebulized vs. dry powder inhalers) and measure outcomes like bronchodilation (FEV1) and anti-inflammatory activity in airway smooth muscle models .
Q. What validated outcome measures are recommended for evaluating this compound’s efficacy in COPD clinical trials?
- Answer: Primary endpoints should include:
- FEV1 (trough, peak, and AUC0–12hr) to assess bronchodilation .
- Patient-reported outcomes : St. George’s Respiratory Questionnaire (SGRQ) for health status and Transition Dyspnea Index (TDI) for symptom relief .
- Rescue medication use (e.g., short-acting β2-agonists) to quantify symptom exacerbation .
Q. How should researchers design dose-ranging studies for this compound to optimize therapeutic efficacy?
- Answer: Utilize crossover designs with incremental dosing (e.g., 15 μg BID to 50 μg QD) and compare against active controls like salmeterol. Measure FEV1 improvements and time-to-response, ensuring statistical power to detect non-linear dose effects (e.g., plateauing efficacy beyond 25 μg BID) .
Advanced Research Questions
Q. How can discrepancies between in vitro potency and clinical efficacy of this compound be methodologically addressed?
- Answer: Discrepancies may arise from pharmacokinetic factors (e.g., nebulized delivery) or patient heterogeneity (e.g., baseline airway reversibility). Researchers should:
- Conduct subgroup analyses stratifying patients by FEV1 reversibility .
- Perform in vitro-in vivo correlation (IVIVC) studies using human bronchial tissue models to assess receptor binding and functional antagonism by (S,S)-enantiomers .
Q. What methodological considerations are critical for long-term safety studies of this compound in COPD populations?
- Answer:
- Endpoint selection : Monitor cardiovascular outcomes (QT interval, tachycardia) and metabolic effects (hypokalemia, hyperglycemia) via ECG and serum assays .
- Comparator groups : Include racemic formoterol and salmeterol to contextualize adverse event rates .
- Duration : Extend trials beyond 12 weeks to assess tolerance development and hospitalization rates .
Q. How should researchers analyze conflicting data on this compound’s superiority over other LABAs?
- Answer: Conflicting results (e.g., this compound vs. salmeterol in FEV1 improvement) require:
- Pooled analysis of multiple trials to increase statistical power .
- Meta-regression adjusting for confounding variables (e.g., baseline FEV1, smoking status) .
- Sensitivity analyses to evaluate dose-equivalency between nebulized this compound and inhaled salmeterol .
Q. Methodological Recommendations
- Experimental Design : Use PICOT framework (Population, Intervention, Comparator, Outcome, Time) to structure research questions .
- Data Contradictions : Apply causal inference models to distinguish drug effects from confounding variables (e.g., smoking status in GMM analysis) .
- Ethical Compliance : Adhere to GCP guidelines for COPD trials, particularly in vulnerable populations (e.g., elderly patients) .
Propriétés
IUPAC Name |
N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZSYCZIITTYBL-YJYMSZOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40110071 | |
Record name | (R,R)-Formoterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40110071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Arformoterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.16e-02 g/L | |
Record name | Arformoterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
While it is recognized that β2-receptors are the predominant adrenergic receptors in bronchial smooth muscle and β1-receptors are the predominant receptors in the heart, data indicate that there are also β2-receptors in the human heart comprising 10% to 50% of the total beta-adrenergic receptors. The precise function of these receptors has not been established, but they raise the possibility that even highly selective β2-agonists may have cardiac effects. The pharmacologic effects of β2-adrenoceptor agonist drugs, including arformoterol, are at least in part attributable to the stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3,5-adenosine monophosphate (cyclic AMP). Increased intracellular cyclic AMP levels cause relaxation of bronchial smooth muscle and inhibition of the release of proinflammatory mediators from cells, especially from mast cells. In vitro tests show that arformoterol is an inhibitor of the release of mast cell mediators, such as histamine and leukotrienes, from the human lung. Arformoterol also inhibits histamine-induced plasma albumin extravasation in anesthetized guinea pigs and inhibits allergen-induced eosinophil influx in dogs with airway hyper-response. | |
Record name | Arformoterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01274 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
67346-49-0, 73573-87-2 | |
Record name | Arformoterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67346-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arformoterol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067346490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formoterol [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073573872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arformoterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01274 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (R,R)-Formoterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40110071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FORMOTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZZ84GCW8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Arformoterol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F91H02EBWT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Arformoterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015399 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.